rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18096628
InChI: InChI=1S/C9H12F3NO3/c10-9(11,12)8(16)13-6-3-1-2-5(4-6)7(14)15/h5-6H,1-4H2,(H,13,16)(H,14,15)
SMILES:
Molecular Formula: C9H12F3NO3
Molecular Weight: 239.19 g/mol

rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC18096628

Molecular Formula: C9H12F3NO3

Molecular Weight: 239.19 g/mol

* For research use only. Not for human or veterinary use.

rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid -

Specification

Molecular Formula C9H12F3NO3
Molecular Weight 239.19 g/mol
IUPAC Name 3-[(2,2,2-trifluoroacetyl)amino]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C9H12F3NO3/c10-9(11,12)8(16)13-6-3-1-2-5(4-6)7(14)15/h5-6H,1-4H2,(H,13,16)(H,14,15)
Standard InChI Key YMZUCIDZJUHYRY-UHFFFAOYSA-N
Canonical SMILES C1CC(CC(C1)NC(=O)C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Configuration

rel-(1S,3R)-3-(2,2,2-Trifluoroacetamido)cyclohexane-1-carboxylic acid belongs to the class of fluorinated organic compounds, characterized by the presence of three fluorine atoms in the trifluoroacetamido group. The "rel" prefix indicates the relative stereochemistry of the chiral centers at positions 1 and 3 of the cyclohexane ring, with the (1S,3R) configuration defining its spatial arrangement . The compound’s IUPAC name, 3-[(2,2,2-trifluoroacetyl)amino]cyclohexane-1-carboxylic acid, reflects its functional groups: a carboxylic acid at position 1 and a trifluoroacetamido group at position 3 .

The SMILES notation C1CC(CC(C1)NC(=O)C(F)(F)F)C(=O)O and InChIKey YMZUCIDZJUHYRY-UHFFFAOYSA-N provide unambiguous representations of its structure . The cyclohexane ring adopts a chair conformation, with the trifluoroacetamido and carboxylic acid groups occupying equatorial positions to minimize steric strain.

Physicochemical Properties

The compound’s molecular weight is 239.19 g/mol, with a topological polar surface area of 66.4 Ų, indicating moderate polarity . Key computed properties include:

PropertyValueRelevance
XLogP31.5Moderate lipophilicity
Hydrogen Bond Donors2Carboxylic acid and amide NH groups
Hydrogen Bond Acceptors6Carbonyl oxygens and fluorine atoms
Rotatable Bond Count2Flexibility of side chains
Molecular Complexity290High due to fluorinated substituents

These properties suggest suitability for drug discovery, balancing solubility and membrane permeability .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesPotential Advantages
2-Methyl-1-(trifluoroacetamido)...Methyl substituent at position 2Enhanced steric shielding
4-Methyl-1-(trifluoroacetamido)...Methyl at position 4Altered ring conformation

These analogs highlight the impact of substituent position on physicochemical and biological behavior.

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